molecular formula C9H5F4NO5 B15310542 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid

3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid

Cat. No.: B15310542
M. Wt: 283.13 g/mol
InChI Key: VQMYADQKYMZCQL-UHFFFAOYSA-N
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Description

3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 and a molecular weight of 283.14 g/mol It is characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a benzoic acid core

Preparation Methods

The synthesis of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function. The nitro group can participate in redox reactions, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and binding interactions .

Comparison with Similar Compounds

3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

The presence of both the nitro and tetrafluoroethoxy groups in 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid makes it unique and valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H5F4NO5

Molecular Weight

283.13 g/mol

IUPAC Name

3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid

InChI

InChI=1S/C9H5F4NO5/c10-8(11)9(12,13)19-6-2-1-4(7(15)16)3-5(6)14(17)18/h1-3,8H,(H,15,16)

InChI Key

VQMYADQKYMZCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(C(F)F)(F)F

Origin of Product

United States

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